molecular formula C24H38O3 B1360774 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone CAS No. 898755-54-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone

Cat. No.: B1360774
CAS No.: 898755-54-9
M. Wt: 374.6 g/mol
InChI Key: WASWHLZLAREPJK-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone is a high-value synthetic organic compound provided for research and development purposes. With the molecular formula C24H38O3 , this chemical features a valerophenone backbone substituted with a heptyl chain and a 5,5-dimethyl-1,3-dioxane group. The specific structural attributes of this molecule make it a compound of interest in advanced organic synthesis and medicinal chemistry research, particularly for investigating structure-activity relationships (SAR). Compounds within this chemical family are often explored for their potential as intermediates in the synthesis of more complex molecules or for their liquid crystalline properties . Researchers can utilize this building block to develop novel substances for various experimental applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASWHLZLAREPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645991
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-54-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Hydroxy-2-butanone with Carbonate Reagents

  • Method: The cyclization involves reacting 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate or dimethyl carbonate in the presence of catalysts and solvents to form the cyclic carbonate ring.
  • Reaction Conditions:
    • Initial low-temperature reaction (0–5°C) with slow addition of bis(trichloromethyl) carbonate in an organic solvent, typically under nitrogen protection.
    • Followed by heating to elevated temperatures (150–180°C) to complete cyclization and removal of by-products.
  • Catalysts and Additives: Various auxiliary agents and catalysts such as sodium propylate are used to facilitate the reaction.
  • Yields and Purity: Yields range from approximately 48% to 52%, with high purity around 99.5–99.7% by HPLC.
  • Workup: After reaction completion, the mixture is cooled, extracted with diethyl ether, dried, concentrated, crystallized, filtered, and dried to obtain white crystalline 5,5-dimethyl-1,3-dioxan-2-one.

Transesterification Using Dimethyl Carbonate

  • Method: 3-hydroxy-2-butanone and dimethyl carbonate undergo transesterification catalyzed by sodium propylate or similar bases.
  • Reaction Steps:
    • Heating the mixture at 60–100°C for 3–6 hours to perform ester exchange.
    • Increasing temperature to 110–160°C for 2–5 hours to drive cyclization and distill off methanol by-product.
    • Neutralization of catalyst with concentrated hydrochloric acid to pH ~7.
    • Recovery of dimethyl carbonate and crystallization of the product by cooling.
  • Purification: Recrystallization from suitable solvents (e.g., aliphatic ethers) at 0–5°C yields highly purified crystals.
  • Yields and Purity: Yields reported around 47–53%, with purity up to 99.6% by HPLC and melting points near 78°C.

Table 1: Summary of Key Reaction Parameters for 5,5-Dimethyl-1,3-dioxan-2-one Synthesis

Parameter Method 1 (Bis(trichloromethyl) carbonate) Method 2 (Dimethyl carbonate)
Starting Material 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone
Carbonate Source Bis(trichloromethyl) carbonate Dimethyl carbonate
Catalyst/Additive Various auxiliaries, sodium propylate Sodium propylate
Solvent Organic solvents (e.g., diethyl ether) Dimethyl ether, dme (1,2-dimethoxyethane)
Initial Reaction Temp 0–5°C 60–100°C
Cyclization Temp 150–180°C 110–160°C
Reaction Time 2–3 hours (low temp) + 45–75 min (high temp) 3–6 hours (ester exchange) + 2–5 hours (cyclization)
Yield (%) 48–52 47–53
Purity (HPLC) ~99.5–99.7% ~99.6%
Melting Point (°C) 77–78.6 78–78.5

Extension to 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone

The target compound involves further functionalization of the 5,5-dimethyl-1,3-dioxan-2-one core with a heptyl-substituted valerophenone moiety. Although specific detailed synthetic routes for this exact compound are scarce in open literature, general organic synthesis principles and related patent literature suggest the following:

  • Step 1: Synthesis of the 5,5-dimethyl-1,3-dioxan-2-one intermediate as described above.
  • Step 2: Preparation of 4'-heptylvalerophenone via Friedel-Crafts acylation or other ketone-forming methods involving heptyl-substituted precursors.
  • Step 3: Coupling or condensation of the dioxanone moiety with the valerophenone derivative, possibly via nucleophilic substitution or esterification, depending on functional groups.
  • Step 4: Purification by crystallization, chromatography, or recrystallization to achieve high purity.

Research Findings and Notes

  • The use of bis(trichloromethyl) carbonate is effective but requires careful temperature control to avoid safety hazards.
  • Dimethyl carbonate offers a safer and more environmentally friendly alternative with comparable yields.
  • Reaction monitoring by HPLC and melting point determination is essential for assessing purity and completion.
  • Crystallization at low temperatures (0–5°C) is critical for obtaining high-quality crystals.
  • Neutralization of catalysts and removal of by-products like methanol are important for product quality.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-heptylvalerophenone involves its interaction with specific molecular targets and pathways. The dioxane ring and valerophenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valerophenone derivatives with variations in substituents on the phenyl ring and dioxane moiety are well-documented. Below is a detailed comparison based on structural features, physicochemical properties, and biological activity (where available).

Structural and Physicochemical Properties
Compound Name Substituents (Phenyl Ring) Dioxane/Dioxolane Moiety Molecular Formula Molar Mass (g/mol) Key Properties
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone (Target Compound) 4'-Heptyl 5,5-Dimethyl-1,3-dioxan C₂₄H₃₈O₃ 386.56 High lipophilicity (predicted)
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone 3',5'-Dimethyl, 4'-methoxy 5,5-Dimethyl-1,3-dioxan C₂₀H₃₀O₄ 334.45 Crystalline solid; moderate polarity
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone 2',5'-Dichloro 5,5-Dimethyl-1,3-dioxan C₁₈H₂₂Cl₂O₃ 363.28 Halogenated; enhanced reactivity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone 3'-Trifluoromethyl 5,5-Dimethyl-1,3-dioxan C₁₉H₂₂F₃O₃ 344.37 Electron-withdrawing substituent; polar
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrovalerophenone 3'-Nitro 5,5-Dimethyl-1,3-dioxan C₁₇H₂₃NO₅ 321.37 Nitro group; high polarity

Key Observations :

  • Lipophilicity : The 4'-heptyl chain in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
  • Reactivity: Halogen (Cl) and nitro (NO₂) substituents enhance electrophilic reactivity, making these derivatives suitable for further functionalization .
  • Polarity : Trifluoromethyl (CF₃) and nitro groups introduce significant polarity, affecting solubility in organic solvents .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone (CAS: 898755-54-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C24H38O, and it has a molecular weight of 374.57 g/mol. The compound's structure includes a dioxane moiety, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC24H38O
Molecular Weight374.57 g/mol
CAS Number898755-54-9
MDL NumberMFCD03844288

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity. The biological activity of this compound is primarily evaluated through its effects on various cancer cell lines.

Antitumor Activity

A study investigating the antitumor properties of compounds related to the dioxane series found that certain derivatives demonstrated selective cytotoxicity against various cancer types. The compound was tested against the NCI 60 human tumor cell line panel, revealing promising results in inhibiting tumor growth.

  • Cytotoxicity Testing :
    • The compound exhibited IC50 values indicating its effectiveness against several cancer cell lines.
    • Notably, it showed selective activity against specific adult and pediatric cancers, suggesting a potential therapeutic application in oncology.
  • Mechanism of Action :
    • The proposed mechanism involves modulation of mRNA splicing pathways, which are critical in cancer progression.
    • In vitro studies indicated that the compound might inhibit splicing in cell-free nuclear extracts and in cell-based assays, leading to apoptosis in cancer cells.

Comparative Analysis

A comparative analysis of the IC50 values across different studies highlights the relative potency of this compound against other known anticancer agents:

CompoundIC50 (µM)Cancer Cell Lines Tested
This compound< 5Various (NCI 60 panel)
Cisplatin~10Broad spectrum
Compound from dioxane series< 10Specific tumor types

Future Directions

Further research is warranted to optimize the structure of this compound for enhanced efficacy and reduced toxicity. This includes:

  • Synthesis of Analogues : Developing new analogs with varying substituents on the dioxane ring to assess their biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic windows.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells.

Q & A

Basic: What experimental strategies are recommended for synthesizing 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone?

Answer:
A multi-step synthetic approach is typically required due to the compound’s complex structure. Begin with retrosynthetic analysis to identify key intermediates, such as the valerophenone backbone and the 5,5-dimethyl-1,3-dioxane moiety. Use protecting groups (e.g., acetonide or silyl ethers) to stabilize reactive sites during coupling reactions. For example:

Step 1: Synthesize 4'-heptylvalerophenone via Friedel-Crafts acylation, using heptylbenzene and valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Step 2: Introduce the 5,5-dimethyl-1,3-dioxane ring via acid-catalyzed cyclization of a diol intermediate with acetone.

Step 3: Purify intermediates using column chromatography (silica gel, gradient elution) and confirm structural integrity via 1H^1H-NMR and LC-MS .

Basic: How should researchers characterize the purity and stability of this compound under laboratory conditions?

Answer:
Use orthogonal analytical methods:

  • Purity: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times against standards.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. For hydrolytic stability, expose the compound to acidic/basic conditions (pH 1–13) and track degradation products .
  • Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular formula validation and 13C^{13}C-NMR for stereochemical analysis .

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Phase 1 (Lab): Determine physicochemical properties (logP, water solubility) and photolytic stability using OECD guidelines.

Phase 2 (Microcosm): Simulate biodegradation in soil/water systems (ISO 11266) and quantify metabolites via GC-MS.

Phase 3 (Field): Track bioaccumulation in model organisms (e.g., Daphnia magna) using 14C^{14}C-labeled compound and autoradiography.

Data Interpretation: Apply QSAR models to predict long-term toxicity and prioritize metabolites for further study .

Advanced: What methodologies are effective for resolving contradictory spectral data (e.g., NMR shifts) during structural elucidation?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. Mitigate these by:

Variable Temperature NMR: Analyze 1H^1H-NMR at −60°C to 80°C to observe dynamic processes (e.g., ring-flipping in the dioxane group).

Computational Chemistry: Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data.

Solvent Screening: Re-run NMR in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts .

Advanced: How can researchers evaluate the biological activity of this compound against disease-relevant targets?

Answer:
Design a multi-modal assay cascade:

In Silico Screening: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize targets.

In Vitro Assays:

  • Antimicrobial: Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli .
  • Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

Mechanistic Studies: Perform Western blotting or flow cytometry to assess apoptosis/autophagy pathways .

Advanced: What strategies optimize the regioselectivity of functional group modifications in this compound?

Answer:
Leverage steric and electronic effects:

Protecting Groups: Temporarily block reactive sites (e.g., ketone groups) with tert-butyldimethylsilyl (TBS) ethers during alkylation.

Catalysis: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the heptyl chain.

Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the dioxane ring .

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